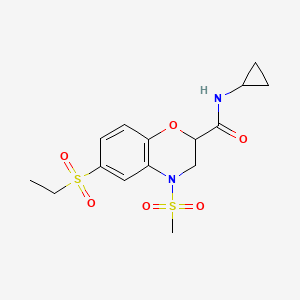

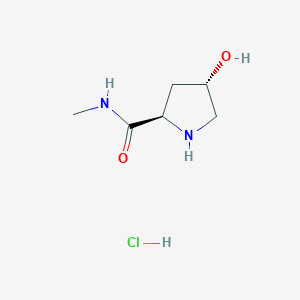

![molecular formula C14H8N4O2S2 B2532822 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-01-8](/img/structure/B2532822.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various thiazole and benzothiazole derivatives, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, anti-inflammatory, and psychotropic effects . The synthesis of these compounds typically involves cyclization reactions and condensation with different reagents to introduce various functional groups .

Synthesis Analysis

The synthesis of thiazole and benzothiazole derivatives is a multi-step process that often starts with the formation of the core thiazole or benzothiazole ring followed by functionalization at various positions. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides were prepared via the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods demonstrate the versatility of thiazole chemistry and the ability to introduce a wide range of substituents to the core structure.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and mass spectrometry . In some cases, single-crystal X-ray diffraction studies are performed to determine the conformational features of the compounds, as seen in the study of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide . These analyses are crucial for establishing the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of thiazole and benzothiazole derivatives is influenced by the presence of various functional groups. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, demonstrating the compounds' ability to participate in condensation reactions . Additionally, an unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines was observed, indicating that these compounds can undergo structural rearrangements under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzothiazole derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and stability. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, and it was found that methyl functionality and multiple non-covalent interactions play a role in gelation/non-gelation behavior . The physicochemical characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives revealed their marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects .

科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Benzothiazole, a core structural component of the compound , is recognized for its presence in a wide range of bioactive molecules and natural products. It serves as a principal moiety in numerous biologically active compounds, displaying a broad spectrum of therapeutic activities including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Benzothiazole derivatives have been particularly noted for their pharmacological significance, with molecules like Frentizole, Pramipexole, Thioflavin T, and Riluzole showcasing the structural relevance of benzothiazoles in drug design (Sumit, Arvind Kumar, & A. Mishra, 2020).

Isoxazole and Imidazole Derivatives in Drug Discovery

Isoxazole and imidazole rings, integral to the compound's structure, are critical in the synthesis of biologically active compounds. For instance, benzisoxazole derivatives are pivotal in creating medicines for neurological disorders, including antipsychotics and anticonvulsants, highlighting the therapeutic potential of compounds with these structures. The review of benzisoxazole compounds from 2009 to 2014 emphasizes their significant role in therapeutic treatments for CNS disorders and as kinase inhibitors, with ongoing research suggesting a bright future in drug discovery and development (Y. Uto, 2015).

Anticancer Applications of Benzothiazole Derivatives

The anticancer potentials of benzothiazole derivatives have been a subject of extensive research. These derivatives exhibit a wide range of mechanisms, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. The structural modifications and the presence of benzothiazole significantly influence their anticancer activity, offering a promising avenue for developing novel anticancer drugs (Nandini Pathak et al., 2019).

作用機序

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to have anti-inflammatory properties by suppressing the cyclooxygenase (COX) enzymes . Others have been found to have antibacterial activity . The specific targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and influence of environmental factors would all depend on the specific thiazole derivative and its intended use.

将来の方向性

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2S2/c19-12(10-5-6-15-20-10)18-14-17-9(7-21-14)13-16-8-3-1-2-4-11(8)22-13/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAPNMFONASUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)